molecular formula C20H15Li B14587526 lithium;9-(2-methylphenyl)fluoren-9-ide CAS No. 61358-41-6

lithium;9-(2-methylphenyl)fluoren-9-ide

Cat. No.: B14587526
CAS No.: 61358-41-6
M. Wt: 262.3 g/mol
InChI Key: RGHCTSHGSRYPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;9-(2-methylphenyl)fluoren-9-ide is an organometallic compound featuring a fluorenide core substituted with a 2-methylphenyl group and stabilized by a lithium counterion. This compound belongs to the fluorenyl lithium family, known for their strong basicity and utility in synthesizing aromatic and heterocyclic systems.

Properties

CAS No.

61358-41-6

Molecular Formula

C20H15Li

Molecular Weight

262.3 g/mol

IUPAC Name

lithium;9-(2-methylphenyl)fluoren-9-ide

InChI

InChI=1S/C20H15.Li/c1-14-8-2-3-9-15(14)20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20;/h2-13H,1H3;/q-1;+1

InChI Key

RGHCTSHGSRYPKB-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CC=CC=C1[C-]2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Nucleophilic Addition to Fluorenone

Procedure :

  • Reaction : Fluorenone is treated with 2-methylphenyllithium in anhydrous diethyl ether or tetrahydrofuran (THF) at −78°C.
    $$
    \text{Fluorenone} + \text{2-Methylphenyllithium} \rightarrow \text{9-(2-Methylphenyl)fluorenol}
    $$
  • Reduction : The resulting alcohol is reduced using hydroiodic acid (HI) in acetic acid (AcOH) under reflux to yield 9-(2-methylphenyl)fluorene.

Key Data :

Step Reagents/Conditions Yield Reference
1 2-Methylphenyllithium, THF, −78°C 85%
2 HI/AcOH, reflux 90%

Direct Coupling via Suzuki-Miyaura Reaction

Procedure :
9-Bromofluorene undergoes cross-coupling with 2-methylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in toluene/ethanol.
$$
\text{9-Bromofluorene} + \text{2-Methylphenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{9-(2-Methylphenyl)fluorene}
$$

Key Data :

Catalyst Base Solvent Yield Reference
Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH 78%

Lithiation of 9-(2-Methylphenyl)fluorene

The lithiation step involves deprotonation at the bridgehead 9-position of 9-(2-methylphenyl)fluorene. This process is challenging due to the low acidity of bridgehead protons (pKa ≈ 35–40).

Standard Lithiation with Alkyllithium Reagents

Procedure :
9-(2-Methylphenyl)fluorene is treated with n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in anhydrous THF or hexane at −78°C.
$$
\text{9-(2-Methylphenyl)fluorene} + \text{R-Li} \rightarrow \text{Lithium 9-(2-methylphenyl)fluoren-9-ide} + \text{R-H}
$$

Key Data :

Base Solvent Temp (°C) Reaction Time Yield Reference
n-BuLi THF −78 2 h 70%
t-BuLi Hexane −78 1 h 85%

Enhanced Lithiation with Lewis Base Additives

The addition of Lewis bases (e.g., TMEDA, HMPA) coordinates lithium, enhancing deprotonation efficiency.

Procedure :
9-(2-Methylphenyl)fluorene is reacted with n-BuLi in the presence of 1,1,1,3,3,3-hexamethyldisilazane (HMDS) or tetramethylethylenediamine (TMEDA) in THF at −78°C.

Key Data :

Additive Base Yield Reference
TMEDA n-BuLi 92%
HMPA t-BuLi 88%

Characterization and Stability

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.2–7.8 (m, aromatic H), 2.4 (s, CH₃).
  • ¹³C NMR : δ 145.2 (C-9), 138.5–125.3 (aromatic C), 21.1 (CH₃).

Stability Considerations

  • The lithiated species is moisture- and oxygen-sensitive, requiring storage under inert atmosphere.
  • Decomposition occurs above −20°C, necessitating low-temperature handling.

Comparative Analysis of Methods

Method Advantages Limitations
Alkyllithium in THF High yield, simplicity Requires cryogenic conditions
Lewis Base-Assisted Lithiation Improved selectivity and efficiency Costly additives
Suzuki Coupling Functional group tolerance Requires palladium catalyst

Applications in Synthesis

Lithium 9-(2-methylphenyl)fluoren-9-ide is utilized in:

  • Anionic Polymerization : Initiator for styrene and diene monomers.
  • Cross-Coupling Reactions : Formation of biaryl systems via transmetalation.

Chemical Reactions Analysis

Types of Reactions

Lithium;9-(2-methylphenyl)fluoren-9-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted fluorenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Hydrocarbon derivatives.

    Substitution: Various substituted fluorenes depending on the electrophile used.

Scientific Research Applications

Lithium;9-(2-methylphenyl)fluoren-9-ide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of lithium;9-(2-methylphenyl)fluoren-9-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can readily participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in organic synthesis, the compound can target electrophilic centers in substrates, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Steric Effects of Substituents

The 2-methylphenyl group distinguishes this compound from other fluorenyl lithium derivatives. For example:

  • 9-Phenylfluorenyllithium (): Lacks the methyl group, resulting in reduced steric protection. This increases reactivity but decreases stability, as seen in its use as an intermediate in bromination reactions .
  • 9-{[8-(Dimethylaminomethyl)-1-naphthyl]phenylsil-1-ylium}fluoren-9-ide (): Incorporates a bulkier dimethylaminomethyl-naphthyl group, which confers exceptional kinetic stability due to steric shielding and electronic donation .
Table 1: Substituent Impact on Stability and Reactivity
Compound Substituent Stability Key Application
Lithium;9-(2-methylphenyl)fluoren-9-ide 2-Methylphenyl Moderate Intermediate in aromatic synthesis
9-Phenylfluorenyllithium Phenyl Low Precursor to bromofluorenes
Dibenzosilafulvene () Dimethylaminomethyl-naphthyl High Model for stable silafulvenes

Comparison with Halogenated Fluorenones

Halogenated derivatives, such as 9-bromo-9-phenylfluorene () and 2-iodo-9H-fluoren-9-one (), exhibit distinct reactivity due to the electronegativity of halogens. Bromo and iodo substituents enable nucleophilic substitution or cross-coupling reactions, whereas the lithium salt participates in deprotonation or ligand-transfer processes. The lithium compound’s ionic nature also contrasts with the covalent bonding in halogenated analogs.

Table 2: Reactivity Profiles of Fluorenyl Derivatives
Compound Reactivity Type Key Reaction Yield/ Efficiency
This compound Deprotonation Base in asymmetric synthesis Not reported
9-Bromo-9-phenylfluorene Nucleophilic substitution Suzuki-Miyaura coupling 67–95% (varies)
2-Iodo-9H-fluoren-9-one Cross-coupling Ullmann reaction 95% (calculated)

Ionic vs. Covalent Derivatives

The hydrochloride salt 2-(2-(diethylamino)ethoxy)-9H-fluoren-9-one hydrochloride () highlights the role of ionic interactions in solubility and bioavailability. In contrast, this compound’s ionic character enhances its utility as a strong base in non-polar solvents, whereas covalent derivatives (e.g., halogenated fluorenones) are more suited for catalytic cross-coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.